11-氰基-9,10-二氢-9,10-乙烷蒽-11-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

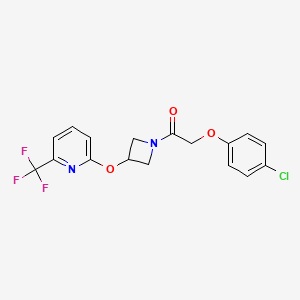

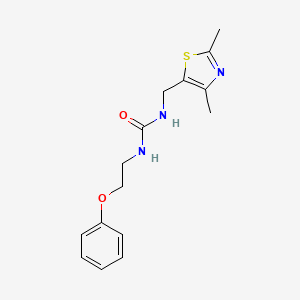

“11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid” is a chemical compound with the molecular formula C18H13NO2 and a molecular weight of 275.30 . It is commonly referred to by its CAS Number 60722-02-3 .

Molecular Structure Analysis

The molecular structure of “11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid” consists of 18 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms, along with a cyano group .Physical And Chemical Properties Analysis

The physical and chemical properties of “11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid” are not fully documented. It has a molecular weight of 275.30 . Other properties such as density, boiling point, melting point, and flash point are not available .作用机制

11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH binds to and activates the androgen receptor, a protein that is found in many tissues in the body. When the androgen receptor is activated, it triggers a cascade of biochemical reactions that lead to the production of various hormones and proteins that are involved in a variety of physiological processes.

Biochemical and Physiological Effects

11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of testosterone, a male sex hormone, and to increase the production of other hormones, such as growth hormone and insulin-like growth factor 1. 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH has also been shown to increase muscle growth and bone density, to decrease fat mass, to improve glucose tolerance, and to increase libido.

实验室实验的优点和局限性

The use of 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH in laboratory experiments has several advantages. It is a potent androgen receptor agonist, meaning that it binds to and activates the androgen receptor with high potency. It is also highly stable and can be stored for long periods of time without degradation. Furthermore, it can be synthesized easily and inexpensively. The main limitation of 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH is that it is not approved for use in humans and therefore cannot be used in clinical trials.

未来方向

There are several potential future directions for research involving 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH. These include further investigations into the effects of androgen receptor activation on various physiological processes, such as bone development and muscle growth. Research could also be conducted to explore the potential therapeutic uses of 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH, such as its use in the treatment of osteoporosis, muscle wasting, and age-related diseases. Additionally, further research could be conducted to explore the effects of 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH on the immune system and to investigate its potential as an immunomodulatory agent. Finally, research could be conducted to explore the potential of 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH as a biomarker for the detection of androgen receptor activation.

合成方法

11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH is synthesized from dihydroepiandrosterone (11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid) by a two-step process. In the first step, 11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid is reacted with cyanogen bromide to form 11-bromo-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid (11-Br-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH). In the second step, 11-Br-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH is reacted with sodium cyanide to form 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH.

科学研究应用

微波辅助合成

该化合物在使用经过改造的商用家用微波炉的高产率合成过程中得到应用 . 该方法提供了一种快速有效的生产该化合物的方法,该化合物是许多合成路线中使用的起始原料 .

有机电子学

蒽类化合物,包括 11-氰基-9,10-二氢-9,10-乙烷蒽-11-羧酸,是开发有机电子学的重要化合物 . 它们具有独特的性质,使其适用于电子设备。

染料生产

蒽类化合物也用于染料生产 . 11-氰基-9,10-二氢-9,10-乙烷蒽-11-羧酸的独特结构可以有助于创造新的和鲜艳的染料。

化学治疗剂

卤代蒽类化合物在治疗过敏、炎症和肿瘤方面很有用 . 作为蒽的衍生物,11-氰基-9,10-二氢-9,10-乙烷蒽-11-羧酸可能在类似的应用中使用。

抗抑郁药

乙烷蒽衍生物是一类重要的生物活性分子,显示出广泛的药物活性,包括作为抗抑郁药 .

抗增殖剂

一些乙烷蒽衍生物对伯基特淋巴瘤细胞系显示出活性 . 这表明 11-氰基-9,10-二氢-9,10-乙烷蒽-11-羧酸可能用于癌症治疗。

属性

IUPAC Name |

15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c19-10-18(17(20)21)9-15-11-5-1-3-7-13(11)16(18)14-8-4-2-6-12(14)15/h1-8,15-16H,9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSRIVVMHYJUFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3C(C1(C#N)C(=O)O)C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)

![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)

![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)

![N-(4-ethoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2385160.png)

![[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol](/img/structure/B2385164.png)